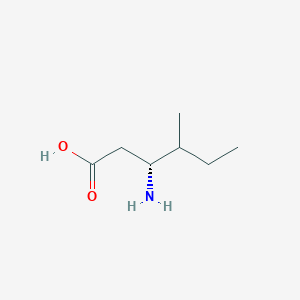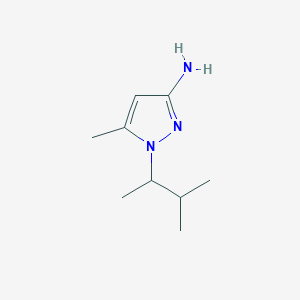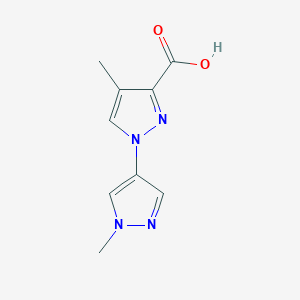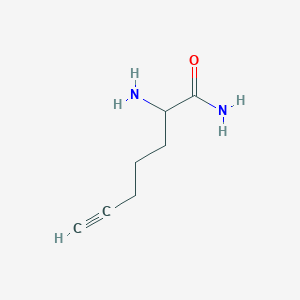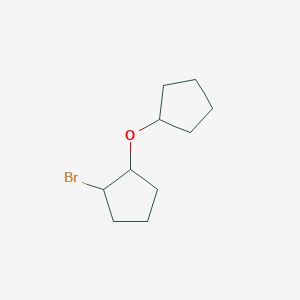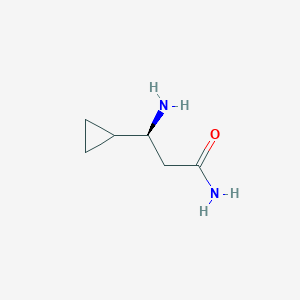![molecular formula C10H10BrNO B13303872 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13303872.png)
1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.1 g/mol . It is characterized by the presence of a bromopyridine moiety attached to a cyclopropane ring, which is further connected to an aldehyde group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 3-bromopyridine with cyclopropane-1-carbaldehyde under specific conditions. One common method includes the use of a base such as triethylamine (Et₃N) to facilitate the reaction . The reaction is carried out in an organic solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products:
Oxidation: Formation of 1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acid residues, such as lysine or cysteine . These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[(3-Chloropyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
- 1-[(3-Fluoropyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
- 1-[(3-Iodopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
Comparison: 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to differences in reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts .
Eigenschaften
Molekularformel |
C10H10BrNO |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10BrNO/c11-8-2-1-5-12-9(8)6-10(7-13)3-4-10/h1-2,5,7H,3-4,6H2 |
InChI-Schlüssel |
VUVOHIJPQHGKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=C(C=CC=N2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
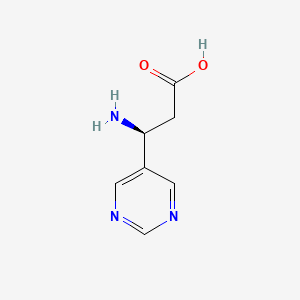
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
amine](/img/structure/B13303820.png)
